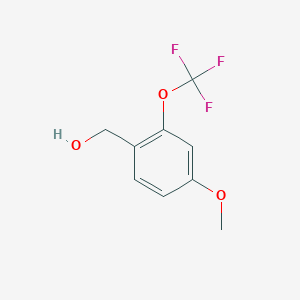

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Methoxy-2-(trifluoromethoxy)benzyl alcohol” is an organic compound with the molecular formula C9H9F3O3 . It is a derivative of benzyl alcohol, with additional methoxy and trifluoromethoxy functional groups attached to the benzene ring .

Synthesis Analysis

The synthesis of trifluoromethoxylated compounds, such as “4-Methoxy-2-(trifluoromethoxy)benzyl alcohol”, has been a topic of great interest due to their importance in pharmaceuticals and agrochemicals . A method for direct C-H trifluoromethoxylation of arenes and heteroarenes has been reported, which involves the use of trifluoromethoxide anion and is mediated by silver salts .Molecular Structure Analysis

The molecular structure of “4-Methoxy-2-(trifluoromethoxy)benzyl alcohol” consists of a benzene ring with a methoxy group (OCH3), a trifluoromethoxy group (OCF3), and a benzyl alcohol group (CH2OH) attached to it .Chemical Reactions Analysis

The trifluoromethoxylation reaction is one of the most important research hotspots in the field of organic chemistry . The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make these compounds important targets in pharmaceuticals and agrochemicals .科学的研究の応用

Photocatalytic Oxidation

The compound and its derivatives (e.g., 4-methoxybenzyl alcohol, 4-(trifluoromethyl)benzyl alcohol) have been studied for photocatalytic oxidation into corresponding aldehydes using a titanium dioxide photocatalyst under O2 atmosphere. This process is effective under both UV-light and visible light irradiation (Higashimoto et al., 2009).

Protecting Group for Carboxylic Acids

4-Methoxy-α-methylbenzyl alcohol, a derivative, has been introduced as a new protecting group for carboxylic acids. The hydrolysis of corresponding esters was achieved using specific reagents, showing compatibility with various functional groups (Yoo, Kim Hye, & Kyu, 1990).

Electron-Withdrawing Properties

The trifluoromethoxy group in compounds like 4-(trifluoromethoxy)anisole demonstrates superior electron-withdrawing capacity compared to methoxy and trifluoromethyl groups. This property significantly affects the reactivity of the compound in various chemical reactions (Castagnetti & Schlosser, 2002).

Root Differentiation in Plants

The root differentiating properties of various benzyl alcohols, including methoxy derivatives like 4-methoxybenzyl alcohol, have been investigated. These compounds were found to influence the rooting activity in bean cuttings, demonstrating potential applications in plant growth regulation (Vázquez, Rodriguez, & Torron, 1983).

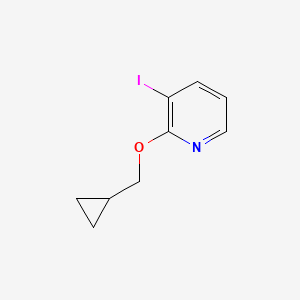

Benzylation of Alcohols

The compound has been involved in the study of the benzylation of alcohols. For example, 2-benzyloxy-1-methylpyridinium triflate, a related compound, has been used to convert alcohols into benzyl ethers (Poon & Dudley, 2006).

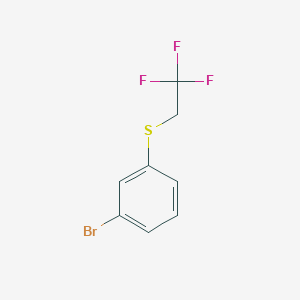

Oxidation Reactions

Studies have shown that the oxidation of methoxy substituted benzyl phenyl sulfides, related to the compound of interest, can differentiate between various types of oxidants. This research highlights the reactivity of these compounds in oxidation reactions (Lai, Lepage, & Lee, 2002).

Safety And Hazards

“4-Methoxy-2-(trifluoromethoxy)benzyl alcohol” should be handled with care. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

特性

IUPAC Name |

[4-methoxy-2-(trifluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3/c1-14-7-3-2-6(5-13)8(4-7)15-9(10,11)12/h2-4,13H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHDKYNYQDSSHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590662 |

Source

|

| Record name | [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(trifluoromethoxy)benzyl alcohol | |

CAS RN |

886502-52-9 |

Source

|

| Record name | [4-Methoxy-2-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4,5,5-Tetramethyl-2-(4-cyclopropylcarbonylphenyl)-[1,3,2]dioxaborolane](/img/structure/B1356587.png)

![1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid](/img/structure/B1356602.png)